
FSP-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSP-2 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant: King=9.25 x 10-3 mol-1 min-1.
Applications De Recherche Scientifique
Nanoparticles Design and Fabrication
Flame spray pyrolysis (FSP) is a versatile technique for synthesizing nanostructural materials with engineered functionalities. It offers a scalable solution for the rapid production of complex products like pure or mixed oxides and even pure metals and alloys. This method, originally used for manufacturing simple powders, now facilitates the creation of unique material morphologies such as core-shell structures and nanorods (Teoh, Amal, & Mädler, 2010).
Computational Botany and Plant Science
Functional-structural plant (FSP) models are used in plant science, integrating knowledge from plant science, computer science, and mathematics. These models simulate plant growth and interaction with their environment, aiding in a broad range of plant science research areas. They enable the study of complex plant systems and fundamental concepts in plant development and applied aspects like crop performance (Evers, Letort, Renton, & Kang, 2018).
Physical Activity Interventions for Type II Diabetes
The First Step Program (FSP) is a physical activity intervention for adults with type II diabetes, leading to an increase in daily physical activity and improvements in waist and hip measurements. This program demonstrates the practicality of interventions that can initiate significant lifestyle changes in sedentary and overweight individuals (Tudor-Locke et al., 2004).
Flame Stability in Nanoparticle Synthesis
FSP is critical in synthesizing nanoparticles for catalysts, battery materials, and pigments. Artificial intelligence algorithms have been utilized to detect unstable flame conditions in FSP, improving the efficiency and reliability of nanoparticle production (Pan, Libera, Paulson, & Stan, 2020).
Chemical Master Equation Solutions
The finite state projection (FSP) method is instrumental in solving the chemical master equation for biological models. This method, along with its adaptive time-stepping algorithm, enhances its accuracy and applicability in biological research (Dinh & Sidje, 2016).
Surface Modification of Metallic Components
Friction stir processing (FSP) is a novel method used to modify the microstructure of metallic components' surface layers. It is effective in producing fine-grained structure, surface composites, and alloying with specific elements, thereby enhancing the operational properties of fabricated elements (Węglowski, 2018).
Experiment Optimization in Biological Research
FSP-based Fisher information matrix (FSP-FIM) is used for optimizing single-cell experiments in fluctuating environments. This approach helps in designing experiments to yield the greatest quantitative insight, particularly in complex, non-Gaussian gene regulatory systems (Fox, Neuert, & Munsky, 2020).
Propriétés
Nom du produit |
FSP-2 |
|---|---|
Formule moléculaire |
C19H28F6NO5PS |
Poids moléculaire |
527.46 g/mol |
Pureté |
≥ 99% (NMR) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

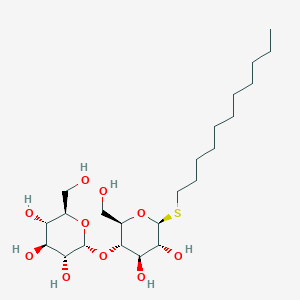
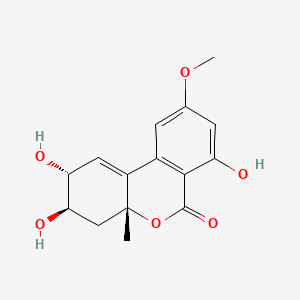
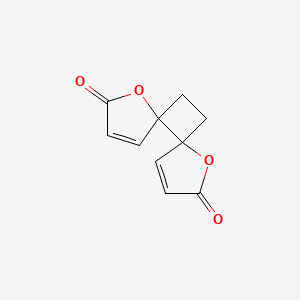
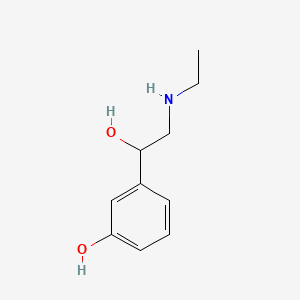

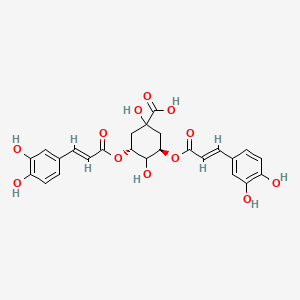

![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)